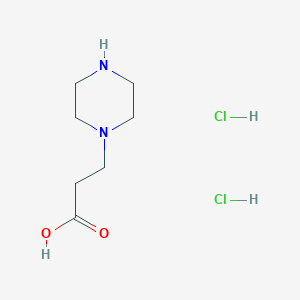

3-(Piperazin-1-yl)propanoic acid dihydrochloride

Description

The exact mass of the compound 3-(Piperazin-1-yl)propanoic acid dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Piperazin-1-yl)propanoic acid dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Piperazin-1-yl)propanoic acid dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-piperazin-1-ylpropanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.2ClH/c10-7(11)1-4-9-5-2-8-3-6-9;;/h8H,1-6H2,(H,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJTYZRRHYNHGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22278-11-1 | |

| Record name | 3-(piperazin-1-yl)propanoic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-(Piperazin-1-yl)propanoic Acid Dihydrochloride

This guide provides a comprehensive technical overview of 3-(Piperazin-1-yl)propanoic acid dihydrochloride, a versatile bifunctional building block crucial in contemporary drug discovery and chemical synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes core chemical data, practical methodologies, and field-proven insights to facilitate its effective application.

Introduction: A Scaffold of Significance

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1] Its unique conformational properties and ability to engage in multiple hydrogen bonding interactions make it an ideal component for modulating biological activity. 3-(Piperazin-1-yl)propanoic acid dihydrochloride combines this potent heterocyclic core with a reactive carboxylic acid handle, offering a strategic entry point for constructing complex molecular architectures through derivatization at either the second piperazine nitrogen or the acid terminus. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, simplifying its handling and use in various reaction media.

Section 1: Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of a reagent is the bedrock of successful and reproducible experimentation. The dihydrochloride salt form significantly influences the molecule's physical characteristics compared to its free base.

Table 1: Key Chemical Identifiers and Properties

| Property | 3-(Piperazin-1-yl)propanoic acid dihydrochloride | 3-(Piperazin-1-yl)propanoic acid (Free Base) |

| CAS Number | 22278-11-1[2] | 27245-31-4[3][4] |

| Molecular Formula | C₇H₁₆Cl₂N₂O₂[2] | C₇H₁₄N₂O₂[3][5] |

| Molecular Weight | 231.12 g/mol [2] | 158.20 g/mol [5] |

| Appearance | Solid[4] | Solid |

| Melting Point | Data not available | 71°C[3][4] |

| Boiling Point | Data not available | 318.6°C (Predicted)[3][4] |

| Density | Data not available | 1.112 g/cm³ (Predicted)[3][4] |

| SMILES | O=C(O)CCN1CCNCC1.[H]Cl.[H]Cl[2] | O=C(O)CCN1CCNCC1[5] |

Expertise & Experience: The Significance of the Dihydrochloride Form

The use of the dihydrochloride salt is a deliberate and strategic choice. In this form, both nitrogen atoms of the piperazine ring are protonated, forming a piperazinium cation. This has several critical implications:

-

Enhanced Solubility: The ionic nature of the salt dramatically increases its solubility in polar protic solvents like water and alcohols, which is often advantageous for purification and for reactions conducted in aqueous media.

-

Improved Stability: The protonation of the amine functional groups lowers their nucleophilicity and basicity, protecting them from undesired side reactions and increasing the compound's shelf life.[6]

-

Controlled Reactivity: The protonated nitrogens are unreactive towards electrophiles. This allows for selective reactions at the carboxylic acid moiety. To engage the piperazine nitrogens in a reaction, a stoichiometric amount of base must be added to deprotonate them, liberating the free amine. This provides a controllable switch for directing reactivity.

Section 2: Synthesis and Purification

While numerous suppliers offer this compound, understanding its synthesis provides insight into potential impurities and informs purification strategies. A common and efficient route is the Michael addition of piperazine to an acrylic acid derivative, followed by acidification.

Proposed Synthetic Workflow

The following workflow outlines a logical and scalable laboratory synthesis. The choice of an acrylate ester in the first step is often preferred over acrylic acid itself to minimize polymerization and side reactions.

Caption: Proposed synthesis of 3-(Piperazin-1-yl)propanoic acid dihydrochloride.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a self-validating system, with clear checkpoints for ensuring the reaction has proceeded as expected before moving to the next step.

Step 1: Michael Addition

-

Setup: In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Reagents: Dissolve piperazine (2 equivalents) in 200 mL of ethanol. The use of excess piperazine minimizes the formation of the di-substituted by-product.

-

Reaction: Cool the solution to 0-5°C using an ice bath. Add ethyl acrylate (1 equivalent) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 10°C.

-

Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the ethyl acrylate spot has been consumed.

-

Workup: Remove the ethanol under reduced pressure. The resulting residue contains the desired ethyl 3-(piperazin-1-yl)propanoate and excess piperazine.[7]

Step 2: Saponification (Ester Hydrolysis)

-

Setup: To the crude residue from Step 1, add a solution of sodium hydroxide (2.5 equivalents) in 150 mL of water.

-

Reaction: Heat the mixture to 60°C and stir for 4-6 hours. The hydrolysis converts the ester to the sodium salt of the carboxylic acid.

-

Monitoring: Monitor the disappearance of the starting ester by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature. Wash the aqueous solution with dichloromethane (2 x 50 mL) to remove any unreacted starting materials or non-polar impurities.[8]

Step 3: Acidification and Isolation

-

Setup: Place the aqueous layer in a beaker and cool to 0-5°C in an ice bath.

-

Reaction: While stirring vigorously, slowly add a 4M solution of HCl in 1,4-dioxane until the pH of the solution is ~1. A white precipitate of the dihydrochloride salt will form.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with cold acetone (3 x 30 mL) to remove residual water and organic impurities. Dry the product under vacuum at 40-50°C to a constant weight. The final product should be a white crystalline solid.

Section 3: Reactivity and Chemical Behavior

The molecule's bifunctional nature is the key to its utility. The reactivity can be directed towards either the piperazine ring or the carboxylic acid by carefully selecting the reaction conditions.

Caption: Key reaction pathways for derivatization.

-

Reactions at the Piperazine Nitrogen: The secondary amine (N-4 position) is a potent nucleophile once deprotonated. This site is readily functionalized via:

-

N-Alkylation/Arylation: Reaction with alkyl halides or aryl halides (in the presence of a suitable catalyst) to introduce diverse substituents.

-

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products.

-

-

Reactions at the Carboxylic Acid: The carboxyl group is a versatile handle for forming stable linkages.

-

Esterification: Standard Fischer esterification with an alcohol under acidic conditions.

-

Amide Bond Formation: This is one of the most common applications. The carboxylic acid is activated with a coupling reagent (e.g., HATU, EDC/HOBt) and reacted with a primary or secondary amine to form a stable amide bond, a cornerstone of peptide and medicinal chemistry.[9]

-

Section 4: Analytical Characterization

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and quality of the compound. A multi-technique approach is required for a complete profile.

Analytical Workflow

Caption: Standard workflow for analytical characterization.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show broad signals for the piperazine protons due to their conformational exchange and the presence of the ammonium protons. The propanoic acid chain should exhibit two distinct triplet signals corresponding to the two methylene groups (-CH₂-CH₂-). The acidic proton of the carboxylic acid and the N-H protons of the piperazinium ion may be visible as broad singlets, often exchanging with D₂O.

-

¹³C NMR: The spectrum should show four distinct signals for the carbon atoms: one for the carbonyl carbon (~175-180 ppm), two for the methylene carbons of the propanoic chain, and a signal for the piperazine ring carbons (which may be a single signal or two closely spaced signals depending on the solvent and temperature).[10]

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) in positive mode is ideal.

-

Expected Ion: The primary ion observed would be the molecular ion of the free base [M+H]⁺ at m/z 159.11.

-

High-Resolution MS (HRMS): This is essential for confirming the elemental composition. The calculated exact mass for C₇H₁₅N₂O₂⁺ is 159.1128, providing an unambiguous confirmation of the molecular formula.[10][11]

-

-

Infrared (IR) Spectroscopy:

-

A broad absorption band is expected from ~2500-3300 cm⁻¹, characteristic of the O-H stretch of the carboxylic acid hydrogen-bonded dimer and the N-H stretches of the ammonium salt.

-

A strong, sharp peak around 1700-1730 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid.[10]

-

Chromatographic Methods

Protocol: Purity Determination by Reverse-Phase HPLC

This method is designed to separate the main compound from potential starting materials, by-products, and degradation products.

-

System: An HPLC system equipped with a UV or Diode Array Detector (DAD).[12]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: 210 nm. The lack of a strong chromophore means detection at low UV wavelengths is necessary.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Mobile Phase A.

-

Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Section 5: Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when working with any chemical reagent.

Table 2: GHS Hazard and Safety Information

| Category | Information | Reference |

| Pictograms | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][5] |

Handling and Personal Protective Equipment (PPE)

-

Always handle this compound in a well-ventilated chemical fume hood.[13]

-

Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[6][13]

-

Avoid generating dust. Use appropriate weighing techniques (e.g., weighing boats) to minimize airborne particles.

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[5] Recommended storage is often at 2-8°C to maximize long-term stability.[4][5]

-

Rationale: The compound is hygroscopic (absorbs moisture from the air) and should be protected from atmospheric moisture.[14] Storing it under an inert atmosphere (e.g., Argon or Nitrogen) is best practice for long-term storage.

Conclusion

3-(Piperazin-1-yl)propanoic acid dihydrochloride is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical and materials science. Its well-defined structure, predictable reactivity, and enhanced stability in its salt form make it a reliable and valuable building block. By understanding its core properties and applying the rigorous synthetic and analytical methodologies outlined in this guide, researchers can confidently and effectively leverage this compound to advance their scientific objectives.

References

-

United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

- Google Patents.

-

National Center for Biotechnology Information. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. [Link]

- Google Patents.

-

Fisher Scientific. SAFETY DATA SHEET - Piperazine, anhydrous. [Link]

-

MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]

-

MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

-

ScienceDirect. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. [Link]

-

MDPI. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

-

Collaborative International Pesticides Analytical Council. multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

-

PubChem - NIH. 1-Piperidinepropanoic acid, ethyl ester. [Link]

-

Trade Science Inc. Synthesis and spectral characterization of potential impurities of tiaprofenic acid. [Link]

Sources

- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 2. 22278-11-1|3-(Piperazin-1-yl)propanoic acid dihydrochloride|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. 3-PIPERAZIN-1-YL-PROPIONIC ACID | 27245-31-4 [chemicalbook.com]

- 5. 27245-31-4|3-(Piperazin-1-yl)propanoic acid|BLD Pharm [bldpharm.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 1-Piperidinepropanoic acid, ethyl ester | C10H19NO2 | CID 88183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | MDPI [mdpi.com]

- 11. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) [mdpi.com]

- 12. cipac.org [cipac.org]

- 13. chemicalbook.com [chemicalbook.com]

- 14. PIPERAZINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-(piperazin-1-yl)propanoic acid dihydrochloride

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 3-(piperazin-1-yl)propanoic acid dihydrochloride, a key intermediate and potential active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental design and data interpretation. By adhering to the principles of scientific integrity, this guide outlines self-validating protocols for determining pH-solubility profiles and for assessing stability under forced degradation conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines.

Introduction: The Critical Role of Solubility and Stability in Drug Development

The journey of a new chemical entity from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among the most critical of these are solubility and stability. Aqueous solubility is a primary determinant of a drug's bioavailability, influencing its dissolution rate and subsequent absorption. For an ionizable molecule like 3-(piperazin-1-yl)propanoic acid dihydrochloride, solubility is intrinsically linked to the pH of its environment.

Stability, the ability of a substance to resist chemical change over time, is equally paramount. Degradation of an API can lead to a loss of potency, the formation of potentially toxic impurities, and altered physical properties, all of which can compromise the safety and efficacy of the final drug product. Therefore, a thorough understanding of the solubility and stability of 3-(piperazin-1-yl)propanoic acid dihydrochloride is not merely a regulatory requirement but a fundamental necessity for successful drug development.

This guide will provide a detailed exploration of the experimental methodologies required to fully characterize these critical attributes.

Physicochemical Properties of 3-(piperazin-1-yl)propanoic acid dihydrochloride

A foundational understanding of the molecule's properties is essential before embarking on experimental studies.

| Property | Value | Source |

| Chemical Structure |  | - |

| Molecular Formula | C₇H₁₆Cl₂N₂O₂ | [1] |

| Molecular Weight | 231.12 g/mol | [1] |

| pKa (predicted) | Carboxylic Acid: ~4.55Piperazine Nitrogens: pKa1 ~5.5-6.5, pKa2 ~9.5-10.5 | [2] |

| Appearance | White to off-white solid | General knowledge |

Note: The pKa values for the piperazine nitrogens are estimated based on known values for piperazine and its derivatives. Experimental determination is recommended.

The presence of a carboxylic acid and two basic nitrogen atoms in the piperazine ring makes 3-(piperazin-1-yl)propanoic acid a zwitterionic compound at certain pH values, with its dihydrochloride salt form being particularly relevant for pharmaceutical formulations. The solubility of this salt is expected to be significantly influenced by pH due to the multiple ionizable groups.

Aqueous Solubility Determination: A pH-Dependent Profile

The solubility of an ionizable compound is not a single value but rather a profile that varies with pH. Understanding this profile is crucial for predicting its behavior in different physiological environments (e.g., stomach, intestine) and for developing robust formulations.

Theoretical Framework: The Henderson-Hasselbalch Equation

The relationship between pH, pKa, and the ionization state of a weak acid or base is described by the Henderson-Hasselbalch equation. For a weak base (like the piperazine nitrogens) and a weak acid (the carboxylic acid), the degree of ionization changes with pH, which in turn dictates the overall solubility of the molecule. As a dihydrochloride salt, the compound will be highly soluble in acidic conditions. As the pH increases, the carboxylic acid will deprotonate, and the piperazine nitrogens will be deprotonated, leading to changes in solubility.

Experimental Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)

This protocol is designed to determine the thermodynamic (equilibrium) solubility of 3-(piperazin-1-yl)propanoic acid dihydrochloride across a physiologically relevant pH range.

Objective: To generate a pH-solubility profile from pH 1.2 to 7.4.

Materials:

-

3-(piperazin-1-yl)propanoic acid dihydrochloride

-

Phosphate buffer solutions (pH 1.2, 4.5, 6.8, 7.4)

-

Deionized water

-

Calibrated pH meter

-

Analytical balance

-

Constant temperature shaker bath (37 °C)

-

Centrifuge

-

HPLC with a suitable validated assay method (e.g., UV detection)

-

Syringe filters (0.45 µm)

Methodology:

-

Preparation of Buffer Solutions: Prepare buffer solutions according to USP standards.

-

Sample Preparation: Add an excess amount of 3-(piperazin-1-yl)propanoic acid dihydrochloride to vials containing a known volume of each buffer solution. The excess solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a shaker bath set at 37 °C and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary experiment should be conducted to determine the time required to reach equilibrium.

-

Sample Collection and Preparation: At the end of the equilibration period, allow the suspensions to settle. Withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove undissolved solids.

-

pH Measurement: Measure the pH of the filtrate to confirm the final pH of the saturated solution.

-

Quantification: Dilute the filtered samples appropriately and analyze the concentration of the dissolved compound using a validated HPLC method.

-

Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the final measured pH to generate the pH-solubility profile.

Expected Data and Interpretation

The data can be summarized in a table and a corresponding graph.

| pH | Solubility (mg/mL) |

| 1.2 | > 250 |

| 4.5 | 150 |

| 6.8 | 25 |

| 7.4 | 10 |

Note: The above data is illustrative and represents a plausible outcome for a compound of this nature.

The pH-solubility profile is expected to show high solubility at low pH, which decreases as the pH increases. This is because at low pH, the amine groups are fully protonated, and the molecule exists as a highly water-soluble cation. As the pH rises, deprotonation of the piperazine nitrogens and the carboxylic acid will lead to a less charged and consequently less soluble species.

Diagram of the Solubility Determination Workflow:

Caption: Workflow for equilibrium solubility determination.

Stability Assessment: Forced Degradation Studies

Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products, understanding degradation pathways, and establishing the intrinsic stability of the molecule. These studies are a cornerstone of developing stability-indicating analytical methods.

Regulatory Framework: ICH Q1A(R2) Guidelines

The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for stability testing of new drug substances and products. It outlines the stress conditions that should be applied to force the degradation of the compound.

Experimental Protocol: Forced Degradation

Objective: To investigate the stability of 3-(piperazin-1-yl)propanoic acid dihydrochloride under various stress conditions.

Materials:

-

3-(piperazin-1-yl)propanoic acid dihydrochloride

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Calibrated oven

-

Photostability chamber

-

HPLC with a photodiode array (PDA) detector

-

LC-MS system for identification of degradation products

Methodology:

A stock solution of 3-(piperazin-1-yl)propanoic acid dihydrochloride is prepared and subjected to the following conditions:

-

Acid Hydrolysis: Treat the drug solution with HCl at elevated temperatures (e.g., 60-80 °C).

-

Base Hydrolysis: Treat the drug solution with NaOH at room temperature or elevated temperatures.

-

Oxidative Degradation: Treat the drug solution with H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80-100 °C).

-

Photostability: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Samples are collected at various time points and analyzed by a stability-indicating HPLC-PDA method. The peak purity of the parent compound is monitored, and the formation of any degradation products is quantified. LC-MS is used to elucidate the structures of the major degradation products.

Potential Degradation Pathways and Products

Based on the chemical structure, several degradation pathways can be anticipated:

-

Oxidation: The tertiary amines in the piperazine ring are susceptible to oxidation, which could lead to the formation of N-oxides.

-

Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to cleavage of the propanoic acid side chain, though this is less likely.

-

Decarboxylation: Under thermal stress, the carboxylic acid group might undergo decarboxylation.

-

Ring Opening: Severe stress conditions could potentially lead to the opening of the piperazine ring.

Predicted Degradation Products:

| Degradation Condition | Potential Degradation Product(s) |

| Oxidative | 3-(4-oxido-piperazin-1-yl)propanoic acid |

| Thermal | Decarboxylation product |

| Acid/Base Hydrolysis | Generally expected to be stable |

Diagram of the Forced Degradation Workflow:

Caption: Workflow for forced degradation studies.

Diagram of a Potential Oxidative Degradation Pathway:

Caption: Proposed oxidative degradation pathway.

Conclusion and Recommendations

The comprehensive characterization of the solubility and stability of 3-(piperazin-1-yl)propanoic acid dihydrochloride is a critical endeavor in its development as a pharmaceutical agent. This guide has provided a detailed roadmap for conducting these essential studies, grounded in established scientific principles and regulatory expectations.

Key Recommendations:

-

Experimental pKa Determination: While predictive models are useful, the experimental determination of the pKa values is strongly recommended for accurate interpretation of the pH-solubility profile.

-

Polymorph Screening: The potential for polymorphism should be investigated, as different solid-state forms can exhibit different solubility and stability characteristics.

-

Long-Term Stability Studies: Following forced degradation, long-term stability studies under ICH-recommended storage conditions are necessary to establish a retest period or shelf life.

-

Analytical Method Validation: All analytical methods used for quantification and impurity detection must be thoroughly validated according to ICH Q2(R1) guidelines.

By systematically applying the methodologies outlined in this guide, researchers and drug development professionals can build a robust understanding of the physicochemical properties of 3-(piperazin-1-yl)propanoic acid dihydrochloride, thereby enabling informed decisions in formulation development and ensuring the quality, safety, and efficacy of the final drug product.

References

-

U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2017). Guidance for Industry: ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

- Avdeef, A. (2012).

-

ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

-

ICH. (1995). Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

Technical Whitepaper: 3-(Piperazin-1-yl)propanoic Acid Dihydrochloride in Bioconjugation

[1]

Executive Summary

3-(Piperazin-1-yl)propanoic acid dihydrochloride (CAS: 27245-31-4 for parent) is a bifunctional, hydrophilic building block critical for PROTAC (Proteolysis Targeting Chimera) design and Antibody-Drug Conjugate (ADC) linker systems.[1] Its structure features a secondary amine (N4) and a carboxylic acid tail attached to the tertiary amine (N1).[1]

This guide addresses the specific challenges of using the dihydrochloride salt form. Unlike N-protected variants (e.g., N-Boc), the dihydrochloride presents a "polymerization risk" if mishandled during activation.[1] This document outlines the Sequential Functionalization Strategy to bypass self-polymerization, ensuring high-yield heterobifunctional conjugation.

Physicochemical Profile & Design Philosophy

Chemical Identity[1][2][3][4]

-

IUPAC Name: 3-(Piperazin-1-yl)propanoic acid dihydrochloride[1]

-

Molecular Formula: C

H -

Molecular Weight: 231.12 g/mol (salt); 158.20 g/mol (free base)[1]

-

Solubility: Highly soluble in water (>50 mg/mL), DMSO, and Methanol.[1] Insoluble in non-polar organic solvents (DCM, Hexane) unless neutralized.[1]

The "Zwitterionic" Advantage

In bioconjugation, hydrophobicity often leads to aggregation or poor pharmacokinetics (PK). The piperazine ring in this linker serves two functions:

-

Solubility Modulation: The basic nitrogen atoms (typically pKa ~5.6 and ~9.[1]8) can accept protons at physiological pH, introducing positive charge that improves water solubility of hydrophobic warheads.[1]

-

Conformational Rigidity: Unlike linear alkyl chains, the piperazine ring restricts rotational freedom, reducing the entropic penalty upon binding to the target protein or E3 ligase [1].

Quantitative Properties Table[1]

| Property | Value | Relevance to Bioconjugation |

| pKa (N1 - Tertiary) | ~5.3 - 5.6 | Generally uncharged at pH 7.4; acts as the anchor for the propanoic acid.[1] |

| pKa (N4 - Secondary) | ~9.6 - 9.8 | Protonated at pH 7.4; provides solubility and acts as the primary nucleophile.[1] |

| Hygroscopicity | High (Dihydrochloride) | Requires storage under desiccant; weigh rapidly or in a glovebox.[1] |

| Linker Length | ~6.5 Å (extended) | Short-to-medium spacer; ideal for compact ternary complexes.[1] |

Strategic Utilization: The "Sequential Functionalization" Protocol

The Core Challenge: The molecule contains both a nucleophile (secondary amine) and an electrophile precursor (carboxylic acid).[1] If you attempt to activate the carboxylic acid (e.g., with EDC/NHS) while the amine is unprotected, the molecule will react with itself, forming oligomers.

The Solution: You must utilize the Nucleophilic First strategy. The secondary amine is far more reactive than the carboxylic acid. By reacting the amine first, you cap the nucleophile, preventing polymerization during the subsequent carboxyl activation.

Workflow Visualization

The following diagram illustrates the mandatory order of operations to avoid side reactions.

Caption: Logical workflow for sequential functionalization. Reacting the N4 amine first is critical to prevent self-polymerization.[1]

Detailed Experimental Protocols

Step 1: N4-Functionalization (Nucleophilic Attack)

Objective: Attach the linker to the first payload (e.g., E3 Ligase Ligand or an activated ester) using the secondary amine.

Reagents:

-

3-(Piperazin-1-yl)propanoic acid 2HCl (1.0 eq)[1]

-

Electrophilic Partner (e.g., NHS-ester of Thalidomide derivative) (1.0 eq)[1]

-

N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 eq)[1]

-

Solvent: DMF or DMSO (Dry)[1]

Protocol:

-

Dissolution: Dissolve the dihydrochloride salt in dry DMF. The solution may remain cloudy.

-

Neutralization: Add DIPEA dropwise.[1] The salt will dissolve as the free base is liberated. Ensure pH is basic (~8-9) using wet pH paper (spot check).[1] Note: 2 eq of DIPEA are consumed just to neutralize the HCl.

-

Coupling: Add the Electrophilic Partner dissolved in minimal DMF.

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours.

-

Monitoring (Self-Validating Step): Analyze by LC-MS.

-

Success Marker: Disappearance of the mass peak for the starting piperazine (m/z ~159 [M+H]+) and appearance of the product mass.

-

Failure Mode: If starting material persists, add 0.5 eq more DIPEA to ensure the amine is deprotonated.

-

Step 2: Carboxyl Activation & Second Coupling

Objective: Activate the propanoic acid tail to attach the second payload (e.g., Target Protein Ligand).

Reagents:

-

Intermediate from Step 1 (1.0 eq)[1]

-

HATU (1.2 eq) or EDC/NHS[1]

-

Target Amine (1.1 eq)[1]

-

DIPEA (2.0 eq)[1]

Protocol:

-

Activation: To the solution of the Intermediate (or isolated solid), add HATU and DIPEA. Stir for 15 minutes to form the activated ester.

-

Addition: Add the Target Amine.

-

Reaction: Stir at RT for 4–16 hours.

-

Purification: Since the final product is likely zwitterionic or basic, use preparative HPLC with a reverse-phase gradient (Water/Acetonitrile + 0.1% Formic Acid).[1]

-

Note: Avoid TFA if the target protein is acid-sensitive, though Formic Acid is usually gentle enough.[1]

-

Handling & Storage of Dihydrochloride Salts

The dihydrochloride form is significantly more stable than the free base but is hygroscopic .

-

Storage: Store at -20°C in a sealed container with desiccant.

-

Weighing: Allow the vial to warm to room temperature before opening to prevent condensation. Rapid weighing is recommended.[1]

-

Stability: In solution (water/DMSO), the salt is stable for days at 4°C. However, once neutralized to the free base, it should be used immediately to avoid oxidation or slow dimerization.

Mechanism of Action: Pathway Diagram

The following diagram details the chemical mechanism during the critical N4-coupling step, highlighting the proton transfer roles.

Caption: Mechanistic pathway for the liberation of the reactive N4 amine and subsequent coupling.

References

-

Testa, B., & Kier, L. B. (2022).[1] The influence of piperazine linkers on the physicochemical properties of PROTACs. RSC Advances. Link

-

Bachem. (2024).[1][4][5] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

-

Fisher Scientific. (n.d.).[1] Amide Synthesis Protocols and Schotten–Baumann Reaction. Fisher Scientific Technical Resources. Link

-

PubChem. (2025).[1][6] 3-(Piperazin-1-yl)propanoic acid - Compound Summary. National Library of Medicine.[1] Link

Sources

- 1. 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride | C11H14ClN3S | CID 11521711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Piperazin-1-yl)propionic acid | CAS 27245-31-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. biosynce.com [biosynce.com]

- 4. bachem.com [bachem.com]

- 5. Amide Synthesis [fishersci.dk]

- 6. 3-(4-Methylpiperazin-1-yl)propanoic acid | C8H16N2O2 | CID 1395380 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Labyrinth: An In-Depth Technical Guide to the Initial Toxicity Screening of Piperazine Derivatives

Foreword: The Double-Edged Sword of the Piperazine Scaffold

The piperazine ring is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties—a six-membered heterocyclic ring with two opposing nitrogen atoms—endow it with a remarkable versatility that has been exploited in a multitude of blockbuster drugs, from the antipsychotic aripiprazole to the anticancer agent imatinib.[1] The synthetic tractability of the piperazine moiety allows for fine-tuning of absorption, distribution, metabolism, and excretion (ADME) profiles, making it a privileged scaffold in drug discovery.[1]

However, this structural asset can also be a liability. The very features that make piperazine derivatives effective can also predispose them to off-target interactions and subsequent toxicities. Therefore, a robust and rational initial toxicity screening cascade is not merely a regulatory hurdle but a critical component of any successful drug discovery program involving this scaffold. This guide provides a field-proven framework for the early-stage toxicological assessment of piperazine derivatives, moving beyond a simple checklist of assays to a narrative that explains the "why" behind the "how."

Part 1: The Logic of the Triage - A Tiered Approach to Early Toxicity Screening

In the fast-paced environment of drug discovery, a "fail early, fail cheap" philosophy is paramount.[2] A tiered approach to toxicity screening is the most efficient way to identify problematic compounds before significant resources are invested. This involves a series of in vitro assays of increasing complexity, culminating in focused in vivo studies for the most promising candidates.

Our initial screening is designed to answer fundamental questions about a compound's potential to cause harm:

-

Is it a cellular poison? (Cytotoxicity)

-

Does it damage genetic material? (Genotoxicity)

-

Does it have the potential to disrupt vital organ systems? (Organ-specific toxicity)

The following diagram illustrates a logical workflow for the initial toxicity screening of piperazine derivatives.

Caption: A tiered workflow for the initial toxicity screening of piperazine derivatives.

Part 2: Foundational In Vitro Assays - The First Line of Defense

The initial tier of our screening cascade is designed to quickly and cost-effectively identify compounds with fundamental liabilities.

Cytotoxicity Screening: Gauging the Impact on Cellular Health

The first question we must answer is whether our piperazine derivative is cytotoxic. Cytotoxicity assays are the bedrock of in vitro toxicology, providing a quantitative measure of a compound's ability to kill cells.[3] The MTT and XTT assays are robust, reliable, and amenable to high-throughput screening.[3][4]

The Causality Behind the Choice:

We employ these assays early because they are a cost-effective way to eliminate compounds that are broadly toxic to cells. A compound that indiscriminately kills cells is unlikely to be a viable drug candidate. These assays measure the metabolic activity of cells, which is a sensitive indicator of cell health.[4]

Data Presentation: Interpreting Cytotoxicity Data

| Parameter | Description | Interpretation |

| IC50 (μM) | The concentration of the compound that inhibits 50% of cellular metabolic activity. | A lower IC50 value indicates higher cytotoxicity. |

| Therapeutic Index (TI) | The ratio of the cytotoxic dose (IC50) to the effective dose (EC50). | A higher TI is desirable, indicating a wider margin of safety. |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[5]

-

Compound Addition: Add the piperazine derivative at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24 to 72 hours.

-

MTT Addition: Add 10 μL of MTT reagent to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[5]

-

Solubilization: Add 100 μL of detergent reagent to each well to dissolve the formazan crystals.[5]

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then read the absorbance at 570 nm.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Genotoxicity Screening: Protecting the Blueprint of Life

Genotoxicity assays are critical for identifying compounds that can cause genetic damage, which can lead to cancer or heritable diseases.[6] The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used and regulatory-accepted method for screening for mutagenicity.[7][8]

The Causality Behind the Choice:

The Ames test is a highly sensitive and specific assay for detecting point mutations.[6] It utilizes strains of Salmonella typhimurium that are engineered to be unable to synthesize histidine.[7] A mutagenic compound will cause a reverse mutation, allowing the bacteria to grow in a histidine-deficient medium.[7]

Experimental Protocol: Ames Test (Miniaturized Screening Version)

-

Strain Selection: Use at least two strains of Salmonella typhimurium, such as TA98 and TA100, which are sensitive to different types of mutagens.[9]

-

Metabolic Activation: Perform the assay with and without a metabolic activation system (S9 fraction from rat liver) to detect compounds that become mutagenic after metabolism.[9]

-

Compound Exposure: Mix the bacterial strains, the piperazine derivative at various concentrations, and the S9 mix (if applicable) in a small volume of molten agar.

-

Plating: Pour the mixture onto a minimal glucose agar plate.

-

Incubation: Incubate the plates for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Part 3: Probing Piperazine-Specific and Organ-Specific Toxicities

Once a compound has cleared the foundational assays, we move to more specific assessments that address the known liabilities of the piperazine scaffold and potential organ-specific toxicities.

Cardiotoxicity: The hERG Challenge

A significant number of drugs have been withdrawn from the market due to cardiotoxicity, often linked to the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[10][11] Piperazine derivatives, due to their chemical nature, can be prone to hERG inhibition.[12]

The Causality Behind the Choice:

The hERG channel plays a critical role in cardiac repolarization.[13] Inhibition of this channel can lead to a prolongation of the QT interval, a potentially fatal arrhythmia known as Torsade de Pointes.[10] Early screening for hERG inhibition is therefore a critical step in de-risking piperazine derivatives.[14]

Caption: Mechanism of hERG inhibition-induced cardiotoxicity.

Experimental Protocol: Automated Patch Clamp hERG Assay

-

Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).[15]

-

Compound Preparation: Prepare a series of dilutions of the piperazine derivative.

-

Automated Patch Clamp: Use an automated patch-clamp system (e.g., QPatch) to measure the hERG current in the presence of the compound.[15]

-

Data Acquisition: Record the current before and after the application of the compound.

-

Data Analysis: Calculate the percentage of hERG current inhibition and determine the IC50 value.

Hepatotoxicity: The Liver's Burden

The liver is the primary site of drug metabolism, making it particularly susceptible to drug-induced injury.[12] Some piperazine derivatives have been shown to be hepatotoxic in vitro.[16]

The Causality Behind the Choice:

Primary human hepatocytes are considered the "gold standard" for in vitro hepatotoxicity testing as they retain many of the metabolic functions of the liver.[17][18] Assessing cytotoxicity in these cells provides a more physiologically relevant indication of potential liver toxicity than immortalized cell lines.[17]

Data Presentation: Key Endpoints in Hepatotoxicity Assessment

| Endpoint | Assay | Interpretation |

| Cell Viability | MTT/XTT Assay | A decrease in viability indicates cytotoxicity. |

| Reactive Oxygen Species (ROS) Production | Fluorescent Probes (e.g., DCFH-DA) | An increase in ROS suggests oxidative stress. |

| Mitochondrial Membrane Potential | JC-1 Staining | A decrease in potential indicates mitochondrial dysfunction. |

| Caspase-3/7 Activity | Luminescent Assay | An increase in activity indicates apoptosis. |

Experimental Protocol: Primary Human Hepatocyte Cytotoxicity Assay

-

Hepatocyte Culture: Plate cryopreserved primary human hepatocytes in collagen-coated plates.

-

Compound Treatment: After allowing the cells to attach, treat them with a range of concentrations of the piperazine derivative.

-

Incubation: Incubate for 24-48 hours.

-

Endpoint Assays: Perform a panel of assays to assess cell viability, ROS production, mitochondrial membrane potential, and apoptosis.

-

Data Analysis: Determine the concentration at which the compound induces significant changes in these endpoints compared to the vehicle control.

Neurotoxicity: The Central Nervous System Connection

Many piperazine derivatives are designed to be centrally active, making neurotoxicity a key concern.[19] Side effects such as dizziness, headache, and in rare cases, seizures have been reported with some piperazines.[20][21][22] A number of piperazine derivatives are also known to interact with GABAa receptors.[19]

The Causality Behind the Choice:

The GABAa receptor is the primary inhibitory neurotransmitter receptor in the brain.[23] Modulation of this receptor can lead to a wide range of neurological effects.[23] A receptor binding assay can provide an early indication of a compound's potential to interact with this critical target.

Experimental Protocol: GABAa Receptor Binding Assay

-

Membrane Preparation: Prepare a crude membrane fraction from rat brain tissue.[24]

-

Radioligand: Use a radiolabeled ligand that binds to the GABAa receptor (e.g., [3H]muscimol).[24]

-

Competition Assay: Incubate the membranes with the radioligand and varying concentrations of the piperazine derivative.

-

Separation: Separate the bound and free radioligand by filtration.

-

Quantification: Measure the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the Ki value, which represents the affinity of the piperazine derivative for the GABAa receptor.

Part 4: The Path Forward - From In Vitro Signals to In Vivo Reality

A favorable in vitro toxicity profile is a green light to proceed to limited in vivo studies. These studies are designed to confirm the in vitro findings and to assess the overall safety of the compound in a whole organism.

The Causality Behind the Choice:

In vivo studies provide a more complete picture of a compound's toxicity, as they account for complex physiological processes such as absorption, distribution, metabolism, and excretion.

Key Considerations for Initial In Vivo Studies:

-

Dose Range Finding: Determine the maximum tolerated dose (MTD).

-

Acute Toxicity: Assess the effects of a single high dose.

-

Target Organ Toxicity: Perform histopathological analysis of key organs.

Conclusion: A Proactive Approach to Safety

The initial toxicity screening of piperazine derivatives is a critical and complex undertaking. By adopting a tiered, rational approach that is grounded in a deep understanding of the potential liabilities of this scaffold, drug discovery teams can make more informed decisions, reduce late-stage attrition, and ultimately, develop safer and more effective medicines. This guide provides a framework for this process, but it is the thoughtful application of these principles by dedicated scientists that will ultimately ensure the successful navigation of the toxicological labyrinth.

References

- Arbo, M.D., et al. (2014). Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. Toxicology Letters, 229(1), 178-187.

- Bulera, S. (2022). Predicting Toxicity in Drug Development. Pharmaceutical Technology.

-

Current Awareness of Piperazines: Pharmacology and Toxicology. (2011). PubMed. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Predicting Toxicity in Drug Development. Retrieved from [Link]

- Neau, J.P., et al. (1984). [Neurologic adverse effects of piperazine]. Acta Neurologica Belgica, 84(1), 26-34.

-

Evotec. (n.d.). Ames Test (TA98/TA100); Non-GLP screening assay. Retrieved from [Link]

-

Evotec. (n.d.). In-vitro hERG & NaV1.5 cardiotoxicity assay. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Retrieved from [Link]

- Arbo, M. D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro, 29(5), 987-996.

- Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249.

- Soldatow, V. Y., et al. (2013). In vitro models for liver toxicity testing. Toxicology research (Cambridge, England), 2(1), 23-39.

- Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249.

-

Patsnap Synapse. (2024). What are the side effects of Piperazine Citrate?. Retrieved from [Link]

-

Evotec. (n.d.). hERG Safety. Retrieved from [Link]

-

MDPI. (2021). In Vitro Model for Hepatotoxicity Studies Based on Primary Human Hepatocyte Cultivation in a Perfused 3D Bioreactor System. Retrieved from [Link]

-

ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Retrieved from [Link]

- Rochais, C., et al. (2020). hERG toxicity assessment: Useful guidelines for drug design. European Journal of Medicinal Chemistry, 195, 112290.

-

Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. Retrieved from [Link]

-

ACS Omega. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. Retrieved from [Link]

-

Psychoactive Drug Screening Program. (n.d.). GABAA Receptor Binding Assay Protocol. Retrieved from [Link]

-

Government of Canada. (2024). Piperazine - information sheet. Retrieved from [Link]

-

Metrion Biosciences. (n.d.). hERG screening using high quality electrophysiology assays. Retrieved from [Link]

-

ResearchGate. (2008). Early toxicity screening strategies. Retrieved from [Link]

-

Frontiers. (2015). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). The Ames Test. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Retrieved from [Link]

-

ResearchGate. (n.d.). Biochemistry and binding assay a, FSEC of GABAA receptor with and.... Retrieved from [Link]

-

Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved from [Link]

-

NAMSA. (2025). What is the Purpose of the Ames Test for Measuring Medical Device Genotoxicity?. Retrieved from [Link]

-

Mayo Clinic. (2025). Piperazine (oral route) - Side effects & dosage. Retrieved from [Link]

-

ResearchGate. (2015). In vitro models for liver toxicity testing. Retrieved from [Link]

-

ResearchGate. (2015). MTT Proliferation Assay Protocol. Retrieved from [Link]

- Heyi (2025).

-

National Center for Biotechnology Information. (2018). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]

-

ResearchGate. (2016). Structure Activity Relationship and Quantitative Structure-Activity Relationships Modeling of Cyto-Toxicity of Phenothiazine Derivatives. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

- Arbo, M. D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro, 29(5), 987-996.

-

National Center for Biotechnology Information. (2012). Characterization of GABAA Receptors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of some piperazine designer drugs. Retrieved from [Link]

-

Alila Medical Media. (2017). Neuroscience Basics: GABA Receptors and GABA Drugs, Animation. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. atcc.org [atcc.org]

- 5. namsa.com [namsa.com]

- 6. nelsonlabs.com [nelsonlabs.com]

- 7. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 9. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 10. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 12. In-vitro hERG & NaV1.5 cardiotoxicity assay [protocols.io]

- 13. hERG screening using high quality electrophysiology assays [metrionbiosciences.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. researchgate.net [researchgate.net]

- 16. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. resources.revvity.com [resources.revvity.com]

- 18. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [Neurologic adverse effects of piperazine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. What are the side effects of Piperazine Citrate? [synapse.patsnap.com]

- 21. Piperazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 22. PDSP - GABA [kidbdev.med.unc.edu]

- 23. pharmtech.com [pharmtech.com]

- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Methodological & Application

Application Notes and Protocols for the Coupling of 3-(piperazin-1-yl)propanoic acid dihydrochloride with Primary Amines

Introduction: Navigating the Synthesis of Piperazine-Containing Amides

The formation of an amide bond is a cornerstone reaction in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] This process, typically involving the condensation of a carboxylic acid and a primary or secondary amine, is thermodynamically favorable but kinetically slow, necessitating the activation of the carboxylic acid.[3][4] While a plethora of coupling reagents and protocols exist, the synthesis of molecules bearing additional reactive functionalities presents unique challenges that demand a carefully considered approach.

This guide provides a detailed examination of the coupling reaction between 3-(piperazin-1-yl)propanoic acid dihydrochloride and primary amines. The presence of a piperazine ring introduces a secondary amine, and the dihydrochloride salt form of the starting material requires specific considerations regarding stoichiometry and reaction conditions. We will explore two robust and widely applicable coupling protocols utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

The protocols and discussions herein are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to successfully synthesize piperazine-containing amides, troubleshoot common issues, and optimize their reaction conditions.

Understanding the Core Chemistry: The Challenge of a Dihydrochloride Salt

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the rapid acid-base reaction that forms a non-reactive carboxylate and a protonated amine.[4][5][6] Coupling reagents circumvent this issue by converting the carboxylic acid's hydroxyl group into a better leaving group, thus activating it for nucleophilic attack by the amine.[5]

The starting material, 3-(piperazin-1-yl)propanoic acid dihydrochloride, presents a specific challenge. It is a salt containing a carboxylic acid and two protonated nitrogen atoms within the piperazine ring. Therefore, a sufficient amount of a non-nucleophilic base is crucial not only to neutralize the hydrochloric acid but also to deprotonate the carboxylic acid to form the carboxylate, which is the species that reacts with the coupling reagent.[1][7]

Choosing Your Coupling Reagent: A Comparative Overview

The selection of an appropriate coupling reagent is critical for a successful reaction. Here, we compare two of the most effective and commonly used reagents: EDC/HOBt and HATU.

| Feature | EDC/HOBt | HATU |

| Reagent Type | Carbodiimide/Additive | Uronium Salt |

| Mechanism | Forms an O-acylisourea intermediate, which is converted to a more stable HOBt-ester.[3] | Forms a highly reactive OAt-active ester.[7] |

| Byproducts | Water-soluble urea and regenerated HOBt, easily removed by aqueous workup.[8][9] | Tetramethylurea, which is water-soluble. |

| Efficiency | Highly efficient, with HOBt suppressing racemization and side reactions.[3] | Generally faster and more efficient, especially for sterically hindered substrates.[1][7] |

| Handling | EDC is moisture-sensitive. HOBt has explosive properties when dry. | Less moisture-sensitive but more expensive. |

| Base Requirement | Requires a non-nucleophilic base, such as DIPEA or triethylamine.[9] | Requires a non-nucleophilic base, typically DIPEA.[6][7] |

For the coupling of 3-(piperazin-1-yl)propanoic acid dihydrochloride, both reagents are suitable. The choice may depend on the specific primary amine used, with HATU being preferable for less reactive or sterically hindered amines.

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a robust and cost-effective method for the synthesis of the desired amide. The use of HOBt minimizes potential side reactions and racemization.

Materials and Reagents:

-

3-(piperazin-1-yl)propanoic acid dihydrochloride

-

Primary amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for workup and purification

Step-by-Step Procedure:

-

Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 3-(piperazin-1-yl)propanoic acid dihydrochloride (1.0 eq.) and the primary amine (1.0-1.2 eq.) in anhydrous DCM or DMF.

-

Rationale: Using a slight excess of the amine can help drive the reaction to completion. The choice of solvent depends on the solubility of the starting materials; DMF is a more polar solvent that can aid in dissolving salts.

-

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (3.0-3.5 eq.) dropwise while stirring.

-

Rationale: A significant excess of a non-nucleophilic base like DIPEA is critical. Two equivalents are required to neutralize the dihydrochloride salt, and an additional equivalent is needed to facilitate the coupling reaction. The excess ensures that both the piperazine nitrogens and the carboxylic acid are deprotonated. Adding the base at 0 °C helps to control any potential exotherm.

-

-

Activation: To the stirring solution, add HOBt (1.2 eq.) followed by EDC·HCl (1.2 eq.) in portions.

-

Rationale: A slight excess of the coupling reagents ensures efficient activation of the carboxylic acid. Adding the EDC·HCl in portions can help to control the reaction rate and minimize side reactions.

-

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: a. Once the reaction is complete, dilute the mixture with DCM (if DMF was used as the solvent, dilute with ethyl acetate). b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[9]

- Rationale: The NaHCO₃ wash removes any unreacted HOBt and the urea byproduct of EDC. The water and brine washes remove any remaining water-soluble impurities. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel.[10][11][12] A gradient elution system of DCM and methanol is often effective. A small amount of triethylamine (0.5-1%) can be added to the eluent to prevent the basic product from streaking on the acidic silica gel.[10]

Protocol 2: HATU Mediated Coupling

This protocol is particularly useful for more challenging couplings, such as with sterically hindered or electron-deficient primary amines.

Materials and Reagents:

-

3-(piperazin-1-yl)propanoic acid dihydrochloride

-

Primary amine

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for workup and purification

Step-by-Step Procedure:

-

Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 3-(piperazin-1-yl)propanoic acid dihydrochloride (1.0 eq.) in anhydrous DMF.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0-3.5 eq.) dropwise while stirring.

-

Pre-activation: Add HATU (1.1 eq.) to the solution and stir for 15-30 minutes at 0 °C.

-

Rationale: Pre-activating the carboxylic acid with HATU and a base before adding the amine can lead to higher yields and fewer side products by ensuring the formation of the active ester.[13]

-

-

Amine Addition: Add the primary amine (1.0-1.2 eq.) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: a. Upon completion, pour the reaction mixture into water and extract with ethyl acetate. b. Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

Visualizing the Process

Reaction Mechanism: EDC/HOBt Coupling

Caption: EDC/HOBt mediated amide bond formation workflow.

Experimental Workflowdot

Sources

- 1. growingscience.com [growingscience.com]

- 2. youtube.com [youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amide Synthesis [fishersci.dk]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. Amide Synthesis [fishersci.co.uk]

- 7. HATU - Wikipedia [en.wikipedia.org]

- 8. peptide.com [peptide.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. orgsyn.org [orgsyn.org]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. columbia.edu [columbia.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Structural Validation of 3-(Piperazin-1-yl)propanoic Acid Dihydrochloride via NMR Spectroscopy

This Application Note is structured as a high-level technical guide for analytical chemists and drug discovery scientists. It prioritizes experimental reproducibility, structural logic, and rigorous validation.

Abstract

3-(Piperazin-1-yl)propanoic acid dihydrochloride (CAS: 22278-11-1) is a critical zwitterionic linker used in the synthesis of drug conjugates and functionalized polymers.[1] Its dihydrochloride salt form (

Introduction & Chemical Context

In medicinal chemistry, the piperazine motif serves as a privileged scaffold, enhancing pharmacokinetic properties. The propanoic acid tail provides a carboxyl handle for amide coupling.

The dihydrochloride salt form creates a specific protonation state in solution:

-

N1 (Tertiary Amine): Protonated (

). -

N4 (Secondary Amine): Protonated (

). -

Carboxylic Acid: Protonated (

) at low pH (generated by the salt).

This cationic state significantly deshields the piperazine and methylene protons compared to the free zwitterion, shifting signals downfield. This protocol utilizes these shifts as diagnostic markers for salt stoichiometry validation.

Experimental Protocol

Reagents and Equipment

-

Analyte: 3-(Piperazin-1-yl)propanoic acid dihydrochloride (>95% purity).[1]

-

Solvent: Deuterium Oxide (

), 99.9% D. -

Reference Standard: 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP), 0.05% w/v.

-

Instrument: 400 MHz NMR Spectrometer (or higher) with a BBO or TXI probe.

Sample Preparation Workflow

The salt is highly hygroscopic. Rapid handling is required to prevent water uptake, which can obscure spectral regions near 4.79 ppm.

Acquisition Parameters

To ensure quantitative accuracy (qNMR) and resolution, use the following parameters:

| Parameter | Setting | Rationale |

| Temperature | 298 K (25°C) | Standardizes chemical shift drift.[1] |

| Pulse Angle | 30° (or 90° for qNMR) | 30° for quick ID; 90° required for quantitation. |

| Relaxation Delay (D1) | ≥ 5 seconds | Allows full relaxation of protons near |

| Scans (NS) | 16 - 32 | Sufficient S/N due to high solubility.[1] |

| Spectral Width | 12 ppm (-1 to 11 ppm) | Covers all signals including exchangeable protons if visible.[1] |

| Water Suppression | Presaturation (zgpr) | Optional.[1] Recommended if |

Structural Assignment & Analysis

Atom Mapping Strategy

The molecule possesses a plane of symmetry through the piperazine ring if rotation is fast, but the N-substitution breaks this. However, in the HCl salt form, the spectra often show averaged symmetry for the piperazine ring protons due to rapid chair-chair interconversion, though they may appear as two distinct multiplets (AA'BB' system).

Structure:

NMR Assignment (400 MHz, )

| Position | Shift ( | Multiplicity | Integral | Assignment Logic |

| Ref | 0.00 | Singlet | - | TSP Reference.[1] |

| H- | 2.85 - 2.95 | Triplet ( | 2H | Methylene adjacent to Carbonyl (Shielded).[1] |

| H- | 3.45 - 3.55 | Triplet ( | 2H | Methylene adjacent to |

| Pip-H | 3.50 - 3.80 | Broad Multiplets | 8H | Piperazine ring protons.[1] Often two sets of broad peaks due to |

| HDO | 4.79 | Singlet | Var.[1] | Residual Solvent (Exchangeable NH/COOH protons merge here). |

Note: The acidic protons (COOH, NH, HCl) exchange rapidly with

NMR Assignment

| Position | Shift ( | Type | Assignment Logic |

| C=O | ~174 - 176 | Quaternary | Carbonyl carbon (Carboxylic acid).[1] |

| Pip-C | ~48 - 52 | Piperazine ring carbons (Intense signals).[1] | |

| C- | ~53 - 55 | Chain methylene attached to Nitrogen. | |

| C- | ~28 - 30 | Chain methylene attached to Carbonyl.[1] |

Structural Connectivity Diagram

The following diagram illustrates the key correlations utilized for 2D NMR verification (COSY/HMBC).

Critical Analysis & Troubleshooting (Self-Validating System)

Validation of Salt Stoichiometry

The "Dihydrochloride" designation is vital. You can validate this indirectly via pH and chemical shift:

-

The Check: Dissolve the sample in

. Check pH with micro-paper. It should be strongly acidic (pH < 2). -

The Shift Effect: If the pH is neutral (indicating free base or mono-salt), the Piperazine protons will shift upfield to ~2.8-3.0 ppm. If they are downfield (3.5+ ppm), the nitrogens are fully protonated, confirming the

state.

Common Impurities

-

Piperazine (Starting Material): Look for a sharp singlet at ~3.0 ppm (free base) or ~3.5 ppm (salt) that does not integrate correctly with the propanoic chain.

-

Acrylic Acid (Precursor): Look for alkene protons in the 5.8 - 6.4 ppm region.

-

Isopropanol/Ethanol: Common recrystallization solvents. Look for methyl doublets at 1.1 ppm (IPA) or triplet at 1.15 ppm (EtOH).

Protocol Self-Check

-

Integration Ratio: Does the H-

triplet (2H) match the total Piperazine area (8H) in a 1:4 ratio?-

If Yes: Structure is intact.

-

If No (e.g., 1:3): Suspect impurities overlapping or incomplete relaxation (increase D1).

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 125453, 3-(1-Piperazinyl)propionic acid.[1] Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2] Journal of Organic Chemistry. (Standard reference for solvent shifts in D2O). Retrieved from [Link]

-

AIST Spectral Database for Organic Compounds (SDBS). General reference for Piperazine and Propanoic acid derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols: A Comprehensive Guide to Assessing the Cell Permeability of PROTACs with Piperazine Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Permeability Challenge of PROTACs and the Role of the Piperazine Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3][4][5] This unique tripartite structure, however, often results in molecules with high molecular weight and a large polar surface area, properties that typically correlate with poor cell permeability.[1][3] Achieving sufficient intracellular concentrations is paramount for PROTAC efficacy, making the assessment of cell permeability a critical step in their development.[6]

The linker itself is not merely a spacer but plays a pivotal role in determining the overall physicochemical properties of the PROTAC, including its solubility, stability, and, crucially, its ability to cross the cell membrane.[7][8] Piperazine-containing linkers have gained significant attention in PROTAC design.[3][9] The piperazine moiety, a six-membered ring containing two nitrogen atoms, can offer a degree of rigidity, which can be beneficial for optimizing the geometry of the ternary complex (POI-PROTAC-E3 ligase).[3][7] Furthermore, its basic nature allows for protonation at physiological pH, which can enhance aqueous solubility.[] However, the pKa of the piperazine ring is highly sensitive to its chemical environment within the linker, and subtle modifications can significantly alter its protonation state and, consequently, its impact on permeability.

This guide provides a detailed overview of the methodologies for assessing the cell permeability of PROTACs, with a special focus on the nuances and considerations for those incorporating piperazine linkers. We will delve into the theoretical underpinnings of various assays, provide step-by-step protocols, and offer insights into data interpretation and troubleshooting.

The "Chameleon Effect" and Physicochemical Properties of Piperazine-Containing PROTACs

The permeability of PROTACs is a complex phenomenon that cannot always be predicted by traditional "rule-of-five" guidelines.[3] Some PROTACs exhibit a "chameleon-like" behavior, where they can adopt different conformations depending on their environment.[11] In the aqueous extracellular space, a more extended and polar conformation might be favored, while in the lipophilic environment of the cell membrane, the molecule may fold into a more compact, less polar shape, shielding its polar groups to facilitate passage.[6][12] The flexibility and composition of the linker, including the presence of a piperazine ring, can significantly influence this conformational adaptability.

Key Physicochemical Considerations for Piperazine Linkers:

-

Basicity and pKa: The protonation state of the piperazine moiety is critical. A protonated piperazine can increase aqueous solubility but may hinder passive diffusion across the lipid bilayer. The pKa is influenced by adjacent chemical groups; for instance, an amide bond can lower the pKa compared to an alkyl substitution.[9]

-